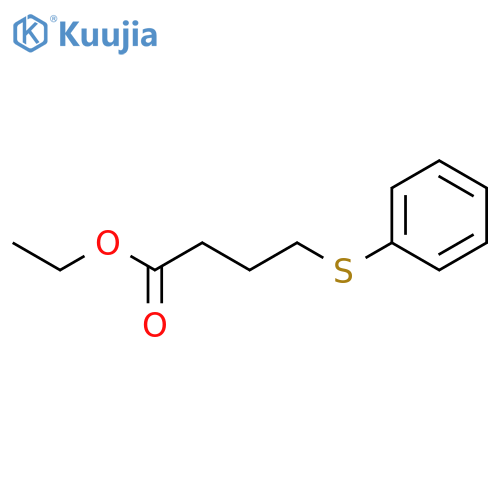Cas no 29193-72-4 (Ethyl 4-(Phenylsulfanyl)butanoate)

29193-72-4 structure
商品名:Ethyl 4-(Phenylsulfanyl)butanoate
Ethyl 4-(Phenylsulfanyl)butanoate 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 4-(phenylthio)-, ethyl ester
- 4-PHENYLSULFANYL-BUTYRIC ACID ETHYL ESTER
- 29193-72-4
- AKOS016340935
- ethyl 4-phenylsulfanylbutanoate
- Ethyl 4-(phenylthio)butanoate
- Ethyl4-(phenylthio)butanoate
- Ethyl 4-(Phenylsulfanyl)butanoate
-
- MDL: MFCD11556293
- インチ: InChI=1S/C12H16O2S/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
- InChIKey: QWXIGGDMJJFBKQ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCCSC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 224.08718
- どういたいしつりょう: 224.08710092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- PSA: 26.3
Ethyl 4-(Phenylsulfanyl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E288081-100mg |
Ethyl 4-(Phenylsulfanyl)butanoate |
29193-72-4 | 100mg |
$ 50.00 | 2022-06-05 | ||
| 1PlusChem | 1P016853-100g |
ethyl 4-(phenylthio)butanoate |
29193-72-4 | 98% | 100g |
$5543.00 | 2025-03-01 | |
| A2B Chem LLC | AT69303-100g |
Ethyl 4-(phenylthio)butanoate |
29193-72-4 | 98% | 100g |
$4800.00 | 2024-04-20 | |
| 1PlusChem | 1P016853-25g |
ethyl 4-(phenylthio)butanoate |
29193-72-4 | 98% | 25g |
$1865.00 | 2025-03-01 | |
| 1PlusChem | 1P016853-250mg |
ethyl 4-(phenylthio)butanoate |
29193-72-4 | 98% | 250mg |
$115.00 | 2025-03-01 | |
| 1PlusChem | 1P016853-5g |
ethyl 4-(phenylthio)butanoate |
29193-72-4 | 98% | 5g |
$588.00 | 2025-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772376-5g |
Ethyl 4-(phenylthio)butanoate |
29193-72-4 | 98% | 5g |
¥13003.00 | 2024-08-03 | |
| Fluorochem | 042542-1g |
4-Phenylsulfanyl-butyric acid ethyl ester |
29193-72-4 | 1g |
£153.00 | 2022-03-01 | ||
| 1PlusChem | 1P016853-1g |
ethyl 4-(phenylthio)butanoate |
29193-72-4 | 98% | 1g |
$208.00 | 2025-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772376-10g |
Ethyl 4-(phenylthio)butanoate |
29193-72-4 | 98% | 10g |
¥16934.00 | 2024-08-03 |
Ethyl 4-(Phenylsulfanyl)butanoate 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
29193-72-4 (Ethyl 4-(Phenylsulfanyl)butanoate) 関連製品
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2039-76-1(3-Acetylphenanthrene)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 61549-49-3(9-Decenenitrile)
- 156121-15-2(2-(Methoxymethyl)morpholine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
